molecular formula C15H13N3O4 B3856101 N'-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide

N'-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide

Cat. No.: B3856101
M. Wt: 299.28 g/mol
InChI Key: HNXADHHCJGGLOR-KTSCLACCSA-N
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Description

N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and a furan-based aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted benzohydrazide derivatives.

    Substitution: Various hydrazide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The furan ring can interact with enzymes and proteins, leading to inhibition of their activity. Additionally, the hydrazide linkage can form covalent bonds with nucleophilic sites in biomolecules, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide is unique due to the presence of both the nitro group and the furan ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-11(4-9-14-3-2-10-22-14)16-17-15(19)12-5-7-13(8-6-12)18(20)21/h2-10H,1H3,(H,17,19)/b9-4+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXADHHCJGGLOR-KTSCLACCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide
Reactant of Route 3
N'-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide
Reactant of Route 4
N'-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide

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